3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide
3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1004839
InChI:
InChI=1S/C16H12BrN3O2S/c1-22-14-6-5-11(8-13(14)17)15(21)20-16(23)19-12-4-2-3-10(7-12)9-18/h2-8H,1H3,(H2,19,20,21,23)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C#N)Br
Molecular Formula:
C16H12BrN3O2S
Molecular Weight:
390.3 g/mol
3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide
CAS No.:
Cat. No.: VC1004839
Molecular Formula: C16H12BrN3O2S
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12BrN3O2S |
|---|---|
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C16H12BrN3O2S/c1-22-14-6-5-11(8-13(14)17)15(21)20-16(23)19-12-4-2-3-10(7-12)9-18/h2-8H,1H3,(H2,19,20,21,23) |
| Standard InChI Key | BSVNIQSDRFWMCB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C#N)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C#N)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator